molecular formula C9H11NO3S B2781587 4-Cyclopropoxybenzene-1-sulfonamide CAS No. 1243374-49-3

4-Cyclopropoxybenzene-1-sulfonamide

Cat. No.: B2781587
CAS No.: 1243374-49-3
M. Wt: 213.25
InChI Key: WVIGCYSJOGCQAM-UHFFFAOYSA-N
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Description

4-Cyclopropoxybenzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxybenzene-1-sulfonamide typically involves the reaction of 4-cyclopropoxybenzenesulfonyl chloride with ammonia or an amine. This reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyclopropoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the production of nucleotides, thereby affecting DNA synthesis and cell division .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxybenzene-1-sulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-cyclopropyloxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIGCYSJOGCQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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